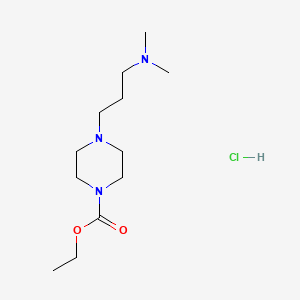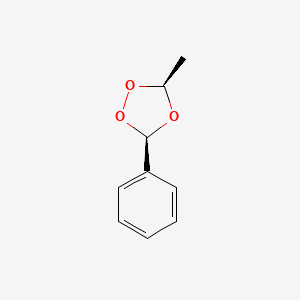
Buta-1,3-dien-2-yl(triethyl)plumbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buta-1,3-dien-2-yl(triethyl)plumbane is an organolead compound that features a butadiene moiety bonded to a triethylplumbane group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-dien-2-yl(triethyl)plumbane typically involves the reaction of butadiene derivatives with triethyllead compounds. One common method involves the transmetallation of β-allenyl silanes with tin tetrachloride, followed by reaction with triethyllead chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organometallic synthesis and large-scale chemical production can be applied to scale up the laboratory methods for industrial purposes.
化学反应分析
Types of Reactions
Buta-1,3-dien-2-yl(triethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The butadiene moiety can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Electrophiles: Such as halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lead oxides, while substitution reactions can produce various substituted butadiene derivatives .
科学研究应用
Buta-1,3-dien-2-yl(triethyl)plumbane has several scientific research applications, including:
Catalysis: It can act as a catalyst in organic synthesis, particularly in polymerization reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and mechanical properties.
Chemical Research: It is used as a model compound to study the behavior of organolead compounds and their interactions with other chemicals.
作用机制
The mechanism by which buta-1,3-dien-2-yl(triethyl)plumbane exerts its effects involves the interaction of the lead center with various molecular targets. The lead atom can coordinate with other atoms or molecules, facilitating reactions such as polymerization or catalysis. The butadiene moiety can also participate in conjugated systems, affecting the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
Similar compounds to buta-1,3-dien-2-yl(triethyl)plumbane include:
Buta-1,3-dien-2-yl(triethyl)stannane: A tin analog with similar reactivity.
Buta-1,3-dien-2-yl(triethyl)germane: A germanium analog with comparable properties.
Uniqueness
This compound is unique due to the presence of the lead atom, which imparts distinct chemical properties and reactivity compared to its tin and germanium counterparts. The lead center can engage in different coordination chemistry and redox behavior, making it a valuable compound for specific applications .
属性
CAS 编号 |
26459-28-9 |
|---|---|
分子式 |
C10H20Pb |
分子量 |
347 g/mol |
IUPAC 名称 |
buta-1,3-dien-2-yl(triethyl)plumbane |
InChI |
InChI=1S/C4H5.3C2H5.Pb/c1-3-4-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |
InChI 键 |
TWSPFGIUQYIYIE-UHFFFAOYSA-N |
规范 SMILES |
CC[Pb](CC)(CC)C(=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


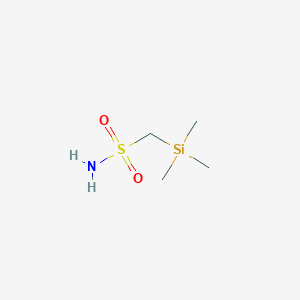
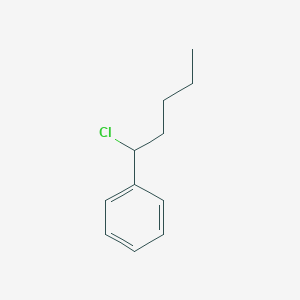

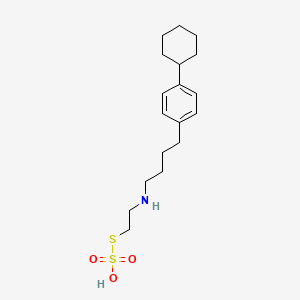
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
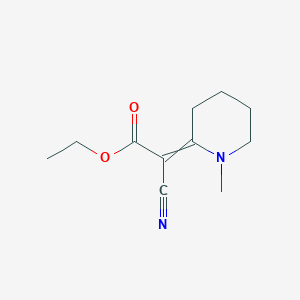
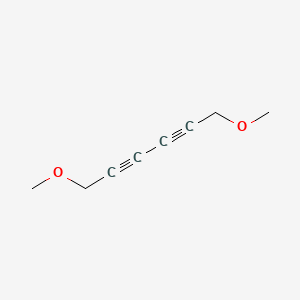
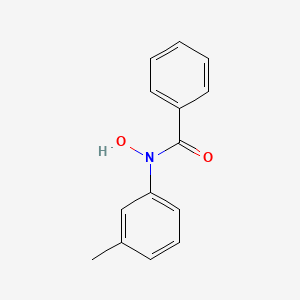

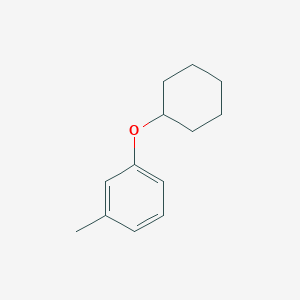
![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
